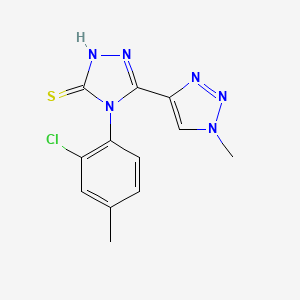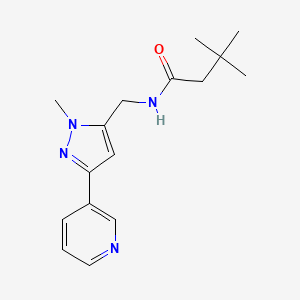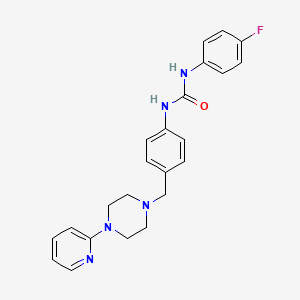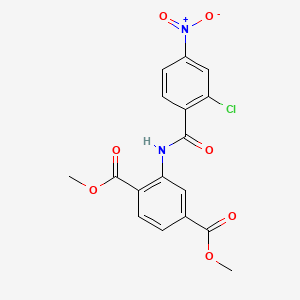
4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to possess significant biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cellular processes.
Biochemical and Physiological Effects:
4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been found to possess significant biochemical and physiological effects. This compound has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been found to possess significant anticancer activity by inducing apoptosis and inhibiting tumor cell proliferation. Additionally, 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been found to possess significant antioxidant and anti-inflammatory activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione in lab experiments include its potent biological effects, its ease of synthesis, and its relatively low cost. However, the limitations of using this compound in lab experiments include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione. One potential direction is the investigation of its potential applications in the treatment of various diseases, including cancer, infectious diseases, and inflammatory disorders. Another potential direction is the development of new synthetic methods for this compound that may improve its potency and reduce its toxicity. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione and to identify its potential targets in cellular processes.
Métodos De Síntesis
The synthesis of 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-chloro-4-methylphenyl isothiocyanate with 1-methyl-1,2,4-triazole-3-thiol in the presence of a base. The resulting product is then treated with an acid to yield 4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione.
Aplicaciones Científicas De Investigación
4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been found to have potential applications in scientific research. This compound has been studied for its antimicrobial, antifungal, and anticancer properties. It has also been found to possess significant antioxidant and anti-inflammatory activities.
Propiedades
IUPAC Name |
4-(2-chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN6S/c1-7-3-4-10(8(13)5-7)19-11(15-16-12(19)20)9-6-18(2)17-14-9/h3-6H,1-2H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRDJIQLUHYWRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CN(N=N3)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-methylphenyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2409097.png)
![4-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2409098.png)

![Propyl 4-[7-hydroxy-2-methyl-8-(morpholin-4-ylmethyl)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2409101.png)
![5-(3-methoxypropyl)-N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2409102.png)


![(E)-2,3-dimethoxy-N-(6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2409105.png)
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2409106.png)
![N-cyclopentyl-N'-[4-(4-phenyl-1,3-oxazol-2-yl)phenyl]urea](/img/structure/B2409108.png)


